molecular formula C11H22O3 B022889 (5S,6R)-2,2-diethoxy-5,6-dimethyloxane CAS No. 101977-88-2

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane

Katalognummer B022889
CAS-Nummer: 101977-88-2
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: CHLGCKKFPCKYNZ-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane, also known as DEDMO, is a cyclic ether compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications.

Wirkmechanismus

The mechanism of action of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane is not well understood, but it is believed to act as a Lewis acid catalyst due to the presence of the oxygen atom in the cyclic ether ring. This makes it an effective solvent for reactions involving carbonyl compounds, as it can stabilize the intermediate species formed during the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane. However, studies have shown that it is a relatively non-toxic compound, with low acute toxicity and no mutagenic or carcinogenic effects reported. It has also been found to be biodegradable and environmentally friendly.

Vorteile Und Einschränkungen Für Laborexperimente

The use of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane as a solvent has several advantages, including its high boiling point, low toxicity, and ability to dissolve a wide range of organic compounds. However, it also has some limitations, such as its relatively high cost compared to other solvents and its limited availability.

Zukünftige Richtungen

There are several potential future directions for research on (5S,6R)-2,2-diethoxy-5,6-dimethyloxane. One area of interest is its use as a solvent in the synthesis of natural products, as it has been found to be an effective solvent for this purpose. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of chemistry. Finally, there is a need for more research on the biochemical and physiological effects of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane, particularly in terms of its potential use as a solvent in pharmaceutical and biomedical applications.
In conclusion, (5S,6R)-2,2-diethoxy-5,6-dimethyloxane is a cyclic ether compound that has potential applications in various fields of scientific research, particularly as a solvent in the synthesis of natural products. Its unique chemical properties and relatively non-toxic nature make it an attractive option for use in the laboratory. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of chemistry and biology.

Synthesemethoden

The synthesis of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane involves the reaction of 2,2-diethoxypropane with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a catalyst, such as boron trifluoride etherate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield (5S,6R)-2,2-diethoxy-5,6-dimethyloxane. This method has been found to be efficient and yields high purity (5S,6R)-2,2-diethoxy-5,6-dimethyloxane.

Wissenschaftliche Forschungsanwendungen

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane has been extensively studied for its potential use as a solvent in various chemical reactions, particularly in the synthesis of natural products. It has been found to be an effective solvent for the preparation of various organic compounds, including flavonoids, terpenoids, and alkaloids. Additionally, (5S,6R)-2,2-diethoxy-5,6-dimethyloxane has been used as a reagent for the preparation of various derivatives of carbohydrates and amino acids.

Eigenschaften

CAS-Nummer

101977-88-2

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane

InChI

InChI=1S/C11H22O3/c1-5-12-11(13-6-2)8-7-9(3)10(4)14-11/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1

InChI-Schlüssel

CHLGCKKFPCKYNZ-VHSXEESVSA-N

Isomerische SMILES

CCOC1(CC[C@@H]([C@H](O1)C)C)OCC

SMILES

CCOC1(CCC(C(O1)C)C)OCC

Kanonische SMILES

CCOC1(CCC(C(O1)C)C)OCC

Synonyme

2H-Pyran,2,2-diethoxytetrahydro-5,6-dimethyl-,(5S-trans)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.